4-[6-hydroxy-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid
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Overview
Description
4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. It features multiple fused ring systems, including triazolo, pyridazin, pyrazolo, and pyridin structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID involves multiple steps, starting from readily available precursors. One common approach is the multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby exerting anti-proliferative effects on cancer cells . The compound’s structure allows it to bind to the active site of CDK2, blocking its activity and leading to cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methyl-1-piperidinyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-(3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry. Its ability to inhibit CDK2 and other enzymes highlights its potential as a lead compound for developing new therapeutic agents .
Properties
Molecular Formula |
C20H17N7O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H17N7O3/c1-10-18-14(12-3-5-13(6-4-12)20(29)30)9-17(28)21-19(18)27(24-10)16-8-7-15-23-22-11(2)26(15)25-16/h3-8,14H,9H2,1-2H3,(H,21,28)(H,29,30) |
InChI Key |
RCNDNBOGWHXPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)O)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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